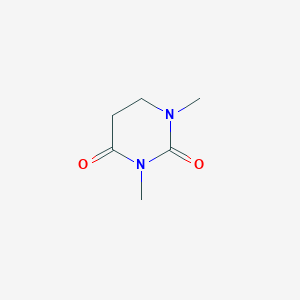
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine (CPMA) is an organic nitrogen-containing heterocyclic compound that has been studied for its potential use in a variety of scientific applications. CPMA has been found to possess a variety of biochemical and physiological effects, which can be utilized in a variety of laboratory experiments.
Scientific Research Applications
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been studied for its potential use in a variety of scientific applications. It has been found to possess a variety of biochemical and physiological effects, which can be utilized in a variety of laboratory experiments. 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been used as a research tool to study the effects of nitric oxide on the cardiovascular system, and it has been used to study the effects of nitric oxide on the nervous system. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been used to study the effects of nitric oxide on the immune system, and it has been used to study the effects of nitric oxide on the reproductive system.
Mechanism of Action
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is believed to exert its biochemical and physiological effects by acting as a nitric oxide scavenger. When 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is exposed to nitric oxide, it binds to the nitric oxide and forms a complex that is then eliminated from the body. This process prevents the nitric oxide from exerting its effects on the body, thereby reducing its overall physiological effects.
Biochemical and Physiological Effects
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, and it has been found to reduce blood pressure and improve cardiovascular health. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been found to reduce the risk of stroke and heart attack, and it has been found to reduce the risk of cancer. 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has also been found to improve cognitive performance and reduce anxiety and depression.
Advantages and Limitations for Lab Experiments
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has a number of advantages and limitations for laboratory experiments. One of the major advantages of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is its low cost and easy availability. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is relatively stable, making it suitable for long-term storage. However, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is relatively toxic and can cause irritation to the skin and eyes, so it should be handled with caution. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine can interfere with the results of laboratory experiments, so it should be used with caution.
Future Directions
The potential future directions for 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine research include further studies into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further studies into the mechanism of action of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine could help to elucidate its effects on the body. Additionally, further studies into the potential toxic effects of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine could help to identify potential safety issues. Finally, further studies into the potential uses of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine in laboratory experiments could help to identify potential advantages and limitations.
Synthesis Methods
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine can be synthesized through a variety of methods, including the reaction of cyclopropylmethyl bromide with 1,2,4-oxadiazol-5-amine. In this reaction, the cyclopropylmethyl bromide acts as an alkylating agent, and the 1,2,4-oxadiazol-5-amine acts as a nucleophile. This reaction results in the formation of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine and hydrobromic acid as byproducts. This method of synthesis is relatively simple and cost-effective, making it a popular choice for researchers.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine involves the reaction of cyclopropylacetonitrile with hydrazine hydrate to form 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-one, which is then reduced to 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine using sodium borohydride.", "Starting Materials": [ "Cyclopropylacetonitrile", "Hydrazine hydrate", "Sodium borohydride", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopropylacetonitrile is reacted with hydrazine hydrate in ethanol and water in the presence of acetic acid to form 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-one.", "Step 2: 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-one is then reduced to 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine using sodium borohydride in ethanol and water." ] } | |
CAS RN |
1541322-38-6 |
Product Name |
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine |
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



